molecular formula C15H18ClN3O2 B7558171 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

Número de catálogo B7558171
Peso molecular: 307.77 g/mol
Clave InChI: UPXDSWZJNOSYNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, commonly known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.

Mecanismo De Acción

TAK-242 selectively inhibits 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling by binding to an intracellular domain of 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid, preventing the recruitment of downstream signaling molecules. This leads to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a wide range of biochemical and physiological effects. In sepsis, TAK-242 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to improved survival. In cancer, TAK-242 inhibits tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 reduces disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of TAK-242 is its selectivity for 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling, which minimizes off-target effects. However, TAK-242 has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, TAK-242 may have different effects in different cell types, which should be taken into account when designing experiments.

Direcciones Futuras

There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid inhibitors. Another area of interest is the use of TAK-242 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for further research on the safety and efficacy of TAK-242 in human clinical trials.

Métodos De Síntesis

TAK-242 is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butyl-4-(aminomethyl)pyrazole in the presence of a base to form the desired product. The crude product is then purified through column chromatography to obtain pure TAK-242.

Aplicaciones Científicas De Investigación

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, TAK-242 has been shown to inhibit 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reduce the production of pro-inflammatory cytokines, leading to improved survival in animal models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis by blocking 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling in tumor cells and immune cells. In autoimmune disorders, TAK-242 has been shown to reduce disease severity by inhibiting 5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid signaling and reducing the production of autoantibodies.

Propiedades

IUPAC Name

5-[(1-tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-15(2,3)19-9-10(8-18-19)7-17-11-4-5-13(16)12(6-11)14(20)21/h4-6,8-9,17H,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXDSWZJNOSYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.